ethyl 4-oxo-5-(2-phenylacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851951-39-8
Cat. No.: VC4465018
Molecular Formula: C24H18F3N3O4S
Molecular Weight: 501.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851951-39-8 |
|---|---|
| Molecular Formula | C24H18F3N3O4S |
| Molecular Weight | 501.48 |
| IUPAC Name | ethyl 4-oxo-5-[(2-phenylacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C24H18F3N3O4S/c1-2-34-23(33)20-17-13-35-21(28-18(31)12-14-6-4-3-5-7-14)19(17)22(32)30(29-20)16-10-8-15(9-11-16)24(25,26)27/h3-11,13H,2,12H2,1H3,(H,28,31) |
| Standard InChI Key | QMBUTFLHBHJDDD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Introduction
Potential Applications and Biological Activity
Thieno[3,4-d]pyridazine derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. While specific biological activity data for ethyl 4-oxo-5-(2-phenylacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is lacking, related compounds have shown promising results in these areas.
For instance, compounds with similar structures have been evaluated for their antimitotic activity against human tumor cells, displaying significant growth inhibition . Additionally, the incorporation of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of compounds, which can improve their drug-like properties .
Synthesis and Chemical Reactions
The synthesis of thieno[3,4-d]pyridazine derivatives typically involves multi-step reactions, including condensation and cyclization processes. While specific synthesis details for this compound are not available, related compounds often require careful control of reaction conditions to achieve high yields and purity.
| Synthesis Step | Description |
|---|---|
| Starting Materials | Typically involve aromatic amines, aldehydes, and carboxylic acids |
| Reaction Conditions | Often require heating in the presence of catalysts or bases |
| Product Purification | Involves chromatography or crystallization techniques |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume